Cecropin A (1-7)-Melittin A (2-9) amide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

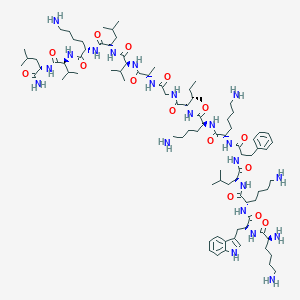

Cecropin A (1-7)-Melittin A (2-9) amide, also referred to as CAMEL0, is a synthetic hybrid peptide that is composed of portions of the naturally occurring antibiotic peptide cecropin A and melittin . It exhibits better antimicrobial activity than the native molecules, but lacks the hemolytic properties of melittin . Its antimicrobial activity is not only restricted to aerobic microorganisms but also includes several gram-negative and gram-positive anaerobic microorganisms .

Synthesis Analysis

The synthesis of Cecropin A (1-7)-Melittin A (2-9) amide involves the combination of the N-terminal region from cecropin A and the N-terminal region from melittin A . This approach was used by Mataraci and Dosler and was found to be highly effective at inhibiting methicillin-resistant Staphylococcus aureus (MRSA) biofilm formation .

Molecular Structure Analysis

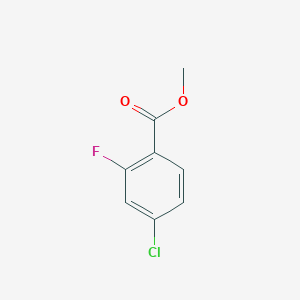

The molecular structure of Cecropin A (1-7)-Melittin A (2-9) amide is represented by the formula C89H152N22O15 . The peptide sequence is KWKLFKKIGAVLKVL-NH2 .

Chemical Reactions Analysis

Cecropin A (1-7)-Melittin A (2-9) amide has been shown to exhibit antimicrobial activity against a variety of microorganisms . This includes its ability to inhibit the formation of biofilms, which are complex communities of microorganisms that are often resistant to conventional antibiotics .

Physical And Chemical Properties Analysis

Cecropin A (1-7)-Melittin A (2-9) amide is a white powder that is soluble in water . It has a molecular weight of 1770.33 . The predicted boiling point is 1848.4±65.0°C and the predicted density is 1.169±0.06 g/cm3 .

Wissenschaftliche Forschungsanwendungen

Interaction with DNA

Cecropin A (1-7)-Melittin A (2-9) amide and its analogs have been studied for their interaction with DNA using various spectroscopic methods . Basic amino acids in the compound improve the interaction between the analogues and DNA . This interaction is most pronounced with the analogue CA4 .

Antimicrobial Activity

The compound and its analogs have shown enhanced antimicrobial effects. The antimicrobial activity of the analogue CA4 against E. coli was found to be eightfold higher than that of the original peptide cecropin A (1-7) .

Resistance to Drug Resistance

Antimicrobial peptides (AMPs), such as Cecropin A (1-7)-Melittin A (2-9) amide, are recognized as potential alternatives to antimicrobials . They are less prone to drug resistance, making them a promising avenue for future research .

Broad-Spectrum Activity

AMPs have broad-spectrum activity against a wide range of bacteria, viruses, fungi, parasites, and even cancer cells .

Immunomodulation

AMPs also have immunomodulation effects . They can modulate the immune response, which can be beneficial in treating various diseases .

Wound Healing

AMPs, including Cecropin A (1-7)-Melittin A (2-9) amide, have been found to promote wound healing . This makes them potentially useful in the medical field, particularly in wound care and recovery .

Chemotaxis

AMPs also have chemotaxis effects . They can guide the movement of cells in the body, which can be useful in various biological processes .

Apoptosis

AMPs can induce apoptosis, or programmed cell death . This property can be harnessed in the treatment of diseases like cancer, where controlling the death of harmful cells is crucial .

Wirkmechanismus

The mechanism of action of Cecropin A (1-7)-Melittin A (2-9) amide is related to its antimicrobial properties. It has been found to be effective against both aerobic and anaerobic microorganisms, including several gram-negative and gram-positive species . It is also capable of inhibiting the formation of biofilms, which contributes to its potential as a therapeutic agent .

Safety and Hazards

Eigenschaften

IUPAC Name |

(2S)-2,6-diamino-N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]hexanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C89H152N22O15/c1-14-56(12)75(87(124)98-50-72(112)99-57(13)77(114)109-73(54(8)9)89(126)108-69(46-53(6)7)83(120)103-65(37-23-28-42-93)81(118)110-74(55(10)11)88(125)104-67(76(96)113)44-51(2)3)111-82(119)66(38-24-29-43-94)100-79(116)63(35-21-26-40-91)101-85(122)70(47-58-30-16-15-17-31-58)107-84(121)68(45-52(4)5)106-80(117)64(36-22-27-41-92)102-86(123)71(105-78(115)61(95)33-20-25-39-90)48-59-49-97-62-34-19-18-32-60(59)62/h15-19,30-32,34,49,51-57,61,63-71,73-75,97H,14,20-29,33,35-48,50,90-95H2,1-13H3,(H2,96,113)(H,98,124)(H,99,112)(H,100,116)(H,101,122)(H,102,123)(H,103,120)(H,104,125)(H,105,115)(H,106,117)(H,107,121)(H,108,126)(H,109,114)(H,110,118)(H,111,119)/t56-,57-,61-,63-,64-,65-,66-,67-,68-,69-,70-,71-,73-,74-,75-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMTUWZOBAVPERW-VZYQMWHSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCCN)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCCN)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C89H152N22O15 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1770.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cecropin A (1-7)-Melittin A (2-9) amide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl methoxy[(methoxycarbonyl)amino]acetate](/img/structure/B117650.png)

![(7R,8R,9S,13S,14S)-7,13-Dimethylspiro[1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-one](/img/structure/B117660.png)